2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
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Overview
Description
2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C11H10FN5O2S and its molecular weight is 295.29. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
One of the notable applications of derivatives closely related to 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide is their potential antiviral activity. Research has shown that certain derivatives exhibit high antiviral activity against influenza A virus H1N1, highlighting the compound's relevance in the development of new antiviral drugs. This is particularly significant given the ongoing challenges posed by viral diseases, including influenza and emerging threats like SARS-CoV-2 (Demchenko et al., 2020).
Quantum Chemical Insight and Molecular Docking
Another application is found in the quantum chemical analysis and molecular docking studies of derivatives. These studies provide insight into the molecular structure, hydrogen-bonded interactions, and the potential of these compounds as novel anti-COVID-19 molecules. The detailed analysis of intermolecular interactions and the investigation of antiviral potency through docking against SARS-CoV-2 protein suggest these derivatives could play a role in the fight against COVID-19 (Mary et al., 2020).
Antibacterial Applications
Furthermore, derivatives of 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide have been evaluated for their antibacterial properties. Studies have shown that these compounds possess interesting activity against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus, suggesting their potential use as antibacterial agents (Alharbi & Alshammari, 2019).
Antimalarial and Antimicrobial Properties
Additionally, some derivatives have been explored for their antimalarial properties, providing a new avenue for the treatment of malaria. Theoretical investigations and molecular docking studies have highlighted these compounds' reactivity and potential effectiveness against malaria, offering promising avenues for new antimalarial treatments (Fahim & Ismael, 2021).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with a variety of biological targets due to its heterocyclic moiety .
Mode of Action
Compounds with similar structures have been shown to interact with their targets through a variety of mechanisms, including inhibition or activation of enzymes, modulation of ion channels, or interaction with receptor proteins .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and viral infections .
Pharmacokinetics
Similar compounds have been found to be highly soluble in water and other polar solvents, suggesting good bioavailability .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interaction with its targets .
Properties
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN5O2S/c12-7-3-1-2-4-8(7)15-9(18)6-20-11-16-14-5-10(19)17(11)13/h1-5H,6,13H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTLDKDZTMNOHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=CC(=O)N2N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.